molecular formula C13H15NO4 B1396501 tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 1206970-38-8

tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No. B1396501
M. Wt: 249.26 g/mol
InChI Key: ALDOHFCTUFQJKY-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate (TBDC) is a chemical compound that has been studied for its potential application in scientific research. TBDC has been found to have unique properties, such as its ability to act as a catalyst for organic synthesis and its ability to interact with certain enzymes. TBDC has also been found to have potential applications in the medical field, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis methods for various 3,4-dihydro-2H-benzo[1,4]oxazines, including tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate, have been developed using 2-aminophenol as the starting material. These methods involve steps like esterification, etherification, reductive cyclization, nitration, and hydrolysis (Yin Du-lin, 2007).
  • Crystal Structure Analysis : Studies on the crystal structure of compounds similar to tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate revealed insights into their molecular bond lengths, angles, and tendencies to form intra- and intermolecular hydrogen bonds (Xiao-Bo Gu, 2010).

Applications in Medicinal Chemistry

  • Kinetic Resolution in Pharmaceutical Chemistry : The kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine has been explored for obtaining enantiomerically pure compounds, which is significant in the development of pharmaceuticals (S. A. Vakarov et al., 2019).

Novel Compound Synthesis

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing new derivatives of related compounds, which can lead to the discovery of new materials with potential applications in various fields (S. M. Ivanov et al., 2017).
  • Hybrid 'Flow and Batch' Synthesis : A simple flow chemistry approach has been described for synthesizing libraries of compounds related to tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate, demonstrating the versatility of these compounds in chemical syntheses (A. Y. Lin et al., 2016).

Catalysis and Reactions

  • Catalysis in Organic Synthesis : Studies have shown the utility of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate in catalyzing reactions in organic synthesis, offering new pathways for chemical reactions (Y. Basel & A. Hassner, 2002).

properties

IUPAC Name

tert-butyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOHFCTUFQJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159137
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate

CAS RN

1206970-38-8
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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